![molecular formula C10H12BrN3S B140694 5-[(3-Bromophenyl)methyl]-1,3,5-triazinane-2-thione CAS No. 529489-25-6](/img/structure/B140694.png)

5-[(3-Bromophenyl)methyl]-1,3,5-triazinane-2-thione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

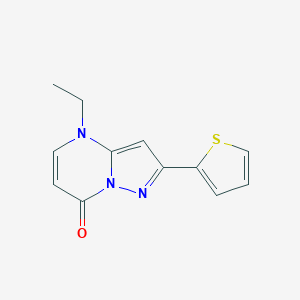

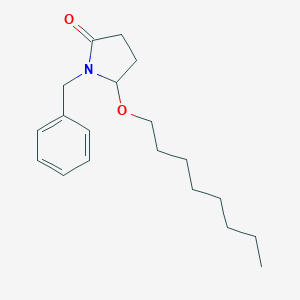

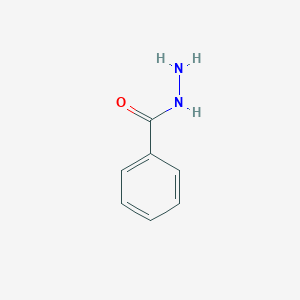

The compound 5-[(3-Bromophenyl)methyl]-1,3,5-triazinane-2-thione is a heterocyclic molecule that is presumed to contain a triazine core based on the related structures found in the provided papers. Triazines are a class of nitrogen-containing heterocycles that are known for their various biological activities and applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from similar compounds and their synthesis, structure, and reactivity.

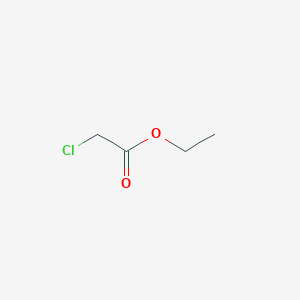

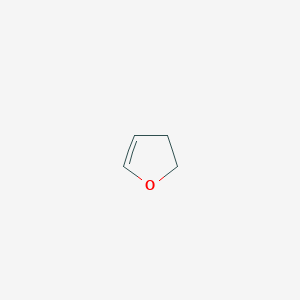

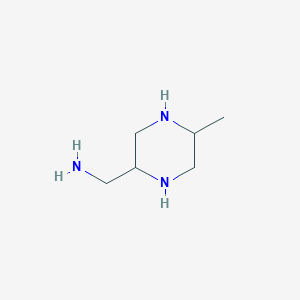

Synthesis Analysis

The synthesis of triazine derivatives can involve the interaction of various intermediates with reagents to form the desired triazine core. For instance, paper describes the synthesis of triazine derivatives by reacting an intermediate chromeno-pyrimidine compound with hydrazonyl halides. This suggests that a similar approach could potentially be used for the synthesis of 5-[(3-Bromophenyl)methyl]-1,3,5-triazinane-2-thione, where an appropriate intermediate containing a 3-bromophenyl group could be reacted with a suitable reagent to introduce the triazine ring and the thione moiety.

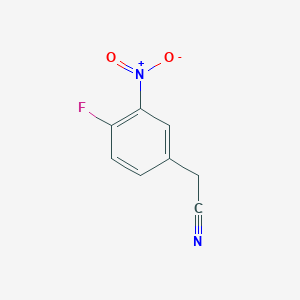

Molecular Structure Analysis

The molecular structure of triazine derivatives is characterized by the presence of a six-membered ring with three nitrogen atoms. The spectroscopic analysis, including FTIR, FT-Raman, and NMR, is crucial for characterizing such compounds, as demonstrated in paper . The paper discusses the use of DFT/B3LYP methods for optimizing geometrical parameters and vibrational frequencies, which could be relevant for analyzing the structure of 5-[(3-Bromophenyl)methyl]-1,3,5-triazinane-2-thione. Additionally, the HOMO-LUMO energy gap and molecular electrostatic potential (MEP) map provide insights into the stability and reactive sites of the molecule.

Chemical Reactions Analysis

The reactivity of triazine derivatives can vary depending on the substituents attached to the core. Paper describes the synthesis of S-substituted derivatives of triazole-thiones, which are structurally related to triazines, by reacting them with various halides. This indicates that the bromophenyl group in 5-[(3-Bromophenyl)methyl]-1,3,5-triazinane-2-thione could potentially undergo further substitution reactions, leading to a diverse range of derivatives with different properties and biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are influenced by their molecular structure. The presence of a thione group and a bromophenyl moiety in the compound of interest suggests potential for specific interactions and reactivity patterns. For example, the thione group could be involved in hydrogen bonding, while the bromine atom could participate in electrophilic aromatic substitution reactions. The papers do not provide specific data on the physical properties of the compound , but the methodologies used for characterizing related compounds could be applied to determine its melting point, solubility, and stability.

Safety and Hazards

The safety and hazards associated with “5-[(3-Bromophenyl)methyl]-1,3,5-triazinane-2-thione” would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound to prevent exposure and ensure safety .

Eigenschaften

IUPAC Name |

5-[(3-bromophenyl)methyl]-1,3,5-triazinane-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN3S/c11-9-3-1-2-8(4-9)5-14-6-12-10(15)13-7-14/h1-4H,5-7H2,(H2,12,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWFRNSPBYQYYCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NC(=S)NCN1CC2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406357 |

Source

|

| Record name | 5-[(3-bromophenyl)methyl]-1,3,5-triazinane-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(3-Bromophenyl)methyl]-1,3,5-triazinane-2-thione | |

CAS RN |

529489-25-6 |

Source

|

| Record name | 5-[(3-bromophenyl)methyl]-1,3,5-triazinane-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrido[3,4-B][1,4]oxazine](/img/structure/B140622.png)

![(S,S)-1-Dicyclohexylphosphino-2-[1-(dicyclohexylphosphino)ethyl]ferrocene](/img/structure/B140632.png)

![1,1'-Methylene Bis[Theobromine]](/img/structure/B140648.png)

![6-Bromo-2-methylbenzo[d]oxazole](/img/structure/B140654.png)